

Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion is primarily mediated by the H+/K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion, making it a key target for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] [2] **Linaprazan** is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase by competing with potassium ions (K+), thereby reducing gastric acid production.[3][4][5] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, **Linaprazan**'s ionic binding allows for a rapid onset of action.[4] This document provides detailed protocols for the in vitro assessment of H+/K+-ATPase inhibition by **Linaprazan**.

Mechanism of Action of Linaprazan

Linaprazan is a weak base that, after oral administration, concentrates in the acidic environment of the parietal cell canaliculi.[3][5] In this acidic space, it becomes protonated and binds competitively and reversibly to the potassium-binding site of the H+/K+-ATPase.[3][4] This binding prevents the exchange of cytoplasmic hydronium ions (H3O+) for extracellular potassium ions (K+), which is the final step in gastric acid secretion.[1][2] The inhibitory effect of **Linaprazan** is dependent on the presence of potassium.[6]



Quantitative Data: In Vitro Inhibition of H+/K+-ATPase

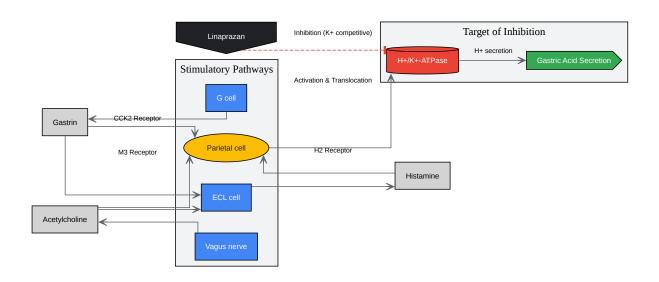
The inhibitory potency of **Linaprazan** and its prodrug, **Linaprazan** glurate, has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.

Compound	IC50 Value	Assay Conditions	Source
Linaprazan (AZD0865)	1.0 ± 0.2 μM	K+ competitive binding	[7][8]
Linaprazan	40.21 nM (95% CI 24.02–66.49 nM)	Inhibition of H+/K+- ATPase activity in the presence of K+	[6]
Linaprazan glurate (X842)	436.20 nM (95% CI 227.3–806.6 nM)	Inhibition of H+/K+- ATPase activity in the presence of K+	[6][9]
Linaprazan (AZD0865)	0.28 μΜ	Inhibition of acid formation in rabbit gastric glands (histamine-stimulated)	[7]
Linaprazan (AZD0865)	0.26 μΜ	Inhibition of acid formation in rabbit gastric glands (dibutyryl cAMP-stimulated)	[7]

Signaling Pathway for Gastric Acid Secretion

The regulation of gastric acid secretion by parietal cells is a complex process involving endocrine, paracrine, and neural pathways. The primary stimulators are gastrin, histamine, and acetylcholine, which ultimately lead to the activation and translocation of the H+/K+-ATPase to the apical membrane of the parietal cell.





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Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by **Linaprazan**.

Experimental Protocols

Preparation of H+/K+-ATPase Enriched Microsomes from Rabbit Gastric Mucosa

This protocol describes the isolation of H+/K+-ATPase enriched microsomes, which will serve as the enzyme source for the inhibition assay.

Materials:

Freshly excised rabbit stomach



- Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
- Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
- Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
- Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
- Dounce homogenizer
- Refrigerated centrifuge and ultracentrifuge
- Bradford assay reagents for protein quantification

Procedure:

- Euthanize a rabbit and immediately excise the stomach.
- Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold saline to remove food debris.
- Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.
- Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.
- Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
- Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
- Resuspend the microsomal pellet in Resuspension Buffer.
- Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).
- Centrifuge at 150,000 x g for 2 hours at 4°C.



- The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.
- Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
- Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in small aliquots.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition by **Linaprazan** is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

- H+/K+-ATPase enriched microsomes (prepared as in Protocol 1)
- Linaprazan stock solution (in DMSO)
- Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
- · ATP solution: 2 mM ATP in Assay Buffer
- KCl solution: 20 mM KCl in Assay Buffer
- Malachite Green Reagent (see preparation below)
- Phosphate Standard Solution (e.g., KH2PO4)
- 96-well microplate
- Microplate reader

Preparation of Malachite Green Reagent:

Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.



- Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
- Mix Solution A and Solution B in a 3:1 ratio.
- Add Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.

Procedure:

- Prepare serial dilutions of Linaprazan in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (e.g., omeprazole).
- In a 96-well plate, add the following to each well:
 - 50 μL of Assay Buffer
 - 10 μL of the appropriate Linaprazan dilution or control.
 - 20 μL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 μ g/well).
- Pre-incubate the plate at 37°C for 30 minutes.
- To initiate the reaction, add 20 μL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 2 mM ATP, 10 mM KCl).
- Incubate the plate at 37°C for 30 minutes.
- To stop the reaction, add 50 μL of the Malachite Green Reagent to each well.
- Incubate at room temperature for 15 minutes to allow for color development.
- Measure the absorbance at 620-650 nm using a microplate reader.
- Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.
- Calculate the percentage of inhibition for each Linaprazan concentration relative to the vehicle control.

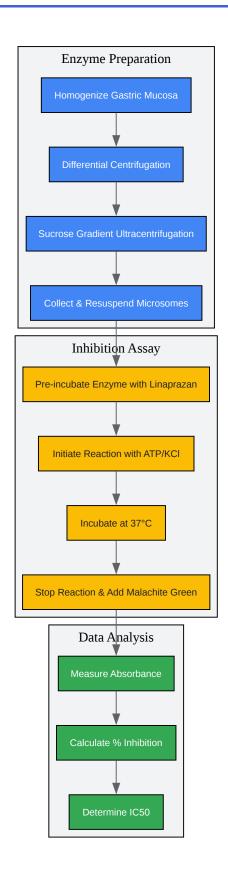


• Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Linaprazan** concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the H+/K+-ATPase inhibition assay and the logical relationship between the assay components.

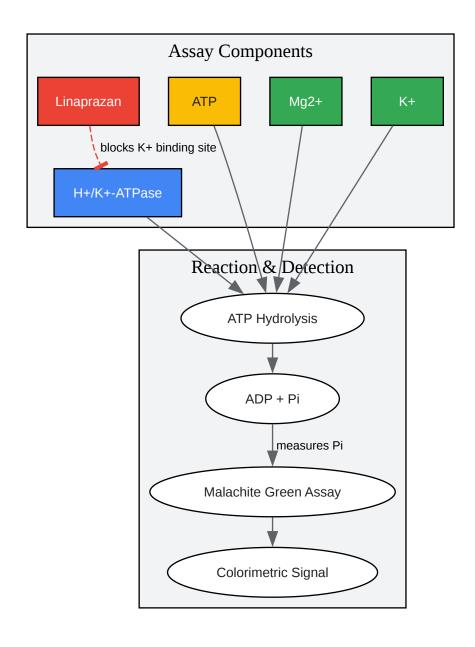




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Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.





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Caption: Logical relationship of components in the H+/K+-ATPase inhibition assay.

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